propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It is characterized by its hexahydroquinoline core, which is a partially saturated derivative of quinoline, and the presence of various functional groups including acetyloxy and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydroquinoline core, followed by the introduction of the acetyloxy and carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of more saturated compounds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and has implications for its use as a therapeutic agent .
Comparison with Similar Compounds
When compared to similar compounds, propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and its hexahydroquinoline core. Similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their functional groups and degree of saturation.
Phenylacetic acid derivatives: These compounds have a phenyl group attached to an acetic acid moiety, similar to the acetyloxy group in the target compound.
Carboxylate esters: These compounds contain ester functional groups, which are also present in the target compound
Properties
Molecular Formula |
C22H25NO5 |
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Molecular Weight |
383.4g/mol |
IUPAC Name |
propan-2-yl 4-(4-acetyloxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H25NO5/c1-12(2)27-22(26)19-13(3)23-17-6-5-7-18(25)21(17)20(19)15-8-10-16(11-9-15)28-14(4)24/h8-12,20,23H,5-7H2,1-4H3 |
InChI Key |
ZWCDAGKPFNVXHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(=O)C)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(=O)C)C(=O)OC(C)C |
Origin of Product |
United States |
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